molecular formula C19H22ClN3O B2975143 2-chloro-N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)benzamide CAS No. 1448028-81-6

2-chloro-N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)benzamide

Cat. No.: B2975143
CAS No.: 1448028-81-6
M. Wt: 343.86
InChI Key: DRVSDMONEHAYHQ-UHFFFAOYSA-N
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Description

2-chloro-N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)benzamide is a synthetic organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a benzamide core substituted with a 2-chloro group and a complex pyrazole moiety. The unique structural features of this compound make it a subject of interest in various fields of scientific research, including medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of cyclopentanone and cyclopropyl hydrazine under acidic conditions to form 1-cyclopentyl-5-cyclopropyl-1H-pyrazole.

    Benzamide Formation: The benzamide core is prepared by reacting 2-chlorobenzoyl chloride with an appropriate amine under basic conditions to yield 2-chlorobenzamide.

    Coupling Reaction: The final step involves coupling the pyrazole derivative with the benzamide core using a suitable coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group on the benzamide ring can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to yield amine derivatives.

    Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed to produce the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products

    Substitution: Formation of substituted benzamides.

    Oxidation: Formation of N-oxides.

    Reduction: Formation of amine derivatives.

    Hydrolysis: Formation of carboxylic acids and amines.

Scientific Research Applications

2-chloro-N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)benzamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacologically active agent, particularly in the development of anti-inflammatory and analgesic drugs.

    Biological Research: The compound is used in studies investigating its effects on various biological pathways and its potential as a therapeutic agent.

    Chemical Biology: It serves as a tool compound in chemical biology to study protein-ligand interactions and enzyme inhibition.

    Industrial Applications: The compound may be used in the synthesis of more complex molecules for pharmaceutical and agrochemical industries.

Mechanism of Action

The mechanism of action of 2-chloro-N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biological pathway. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-N-(1H-pyrazol-3-yl)methyl)benzamide: Lacks the cyclopentyl and cyclopropyl groups, which may affect its biological activity and selectivity.

    N-(1-cyclopentyl-1H-pyrazol-3-yl)methyl)benzamide: Lacks the chloro group, which can influence its reactivity and interaction with biological targets.

    2-chloro-N-(cyclopropylmethyl)benzamide: Lacks the pyrazole ring, which is crucial for its specific biological activity.

Uniqueness

The presence of both cyclopentyl and cyclopropyl groups in the pyrazole ring, along with the chloro-substituted benzamide core, makes 2-chloro-N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)benzamide unique. These structural features contribute to its distinct chemical reactivity and potential biological activity, distinguishing it from other similar compounds.

Properties

IUPAC Name

2-chloro-N-[(1-cyclopentyl-5-cyclopropylpyrazol-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN3O/c20-17-8-4-3-7-16(17)19(24)21-12-14-11-18(13-9-10-13)23(22-14)15-5-1-2-6-15/h3-4,7-8,11,13,15H,1-2,5-6,9-10,12H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRVSDMONEHAYHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C(=CC(=N2)CNC(=O)C3=CC=CC=C3Cl)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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